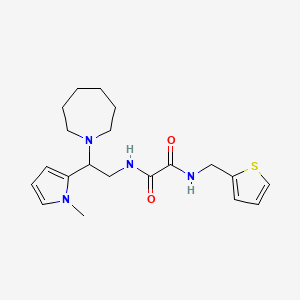![molecular formula C12H9Cl3N2OS B2699443 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide CAS No. 731827-29-5](/img/structure/B2699443.png)
2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide” is a chemical compound with the CAS Number: 731827-29-5 . It has a molecular weight of 336.65 and its IUPAC name is 2-chloro-N-(3-(2,4-dichlorobenzyl)-1,3-dihydro-2H-1lambda3-thiazol-2-ylidene)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10Cl3N2OS/c13-6-11(18)16-12-17(3-4-19-12)7-8-1-2-9(14)5-10(8)15/h1-5,19H,6-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C . The country of origin is CN .Scientific Research Applications
Chemical Structure and Interactions
The study of the chemical structure of similar acetamide compounds reveals insights into their molecular interactions. For instance, in the crystal structure analysis of an acetamide derivative, molecules are linked via C—H⋯O intermolecular interactions, forming chains that propagate in a zigzag manner along the b axis. This demonstrates the compound's potential for forming stable molecular arrangements, which could be significant in the design of new materials or drugs (Saravanan et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Some benzothiazolinone acetamide analogs, structurally related to the queried compound, have been explored for their photovoltaic efficiency and ligand-protein interactions. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells due to their good light-harvesting efficiency and favorable energy of electron injection. Their non-linear optical activity was investigated, providing valuable insights for applications in photovoltaic cells. Additionally, molecular docking studies suggested interactions with biological targets such as Cyclooxygenase 1 (COX1), indicating potential medicinal applications (Mary et al., 2020).
Heterocyclic Compound Synthesis
Research into 2-enamides, closely related to the queried compound, has demonstrated their use in cyclocondensation reactions to form new heterocyclic assemblies. These reactions yield compounds with potential applications in medicinal chemistry and materials science due to their unique structural features (Obydennov et al., 2017).
Biological Activity and Chemical Reactivity
A comparative theoretical study on dichloro-substituted acetamides, including molecules structurally related to the queried compound, highlighted their coordination ability and chemical reactivity. These molecules exhibited significant biological activities, suggesting potential for pharmacological exploration. The research provides a foundation for further studies on these compounds' applications in drug development (Kumar & MisraNeeraj, 2014).
Anticancer Activity
Investigations into derivatives of heteroaryl acetamides have shown promising anticancer activity. For example, certain inden-1-one substituted acetamide derivatives exhibited high growth inhibition against various cancer cell lines, indicating the potential therapeutic value of these compounds in oncology (Karaburun et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[3-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-ylidene]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2OS/c13-6-11(18)16-12-17(3-4-19-12)7-8-1-2-9(14)5-10(8)15/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYOBWASUAPCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CSC2=NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

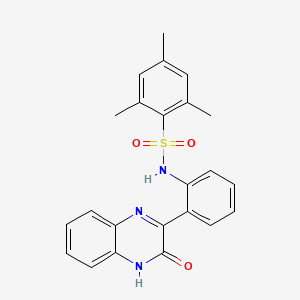
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2699364.png)
![3-(Methoxymethyl)-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2699366.png)

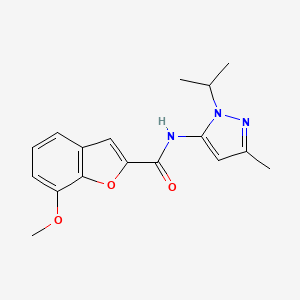
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2699371.png)
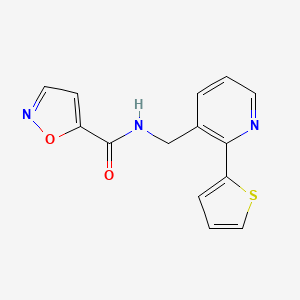
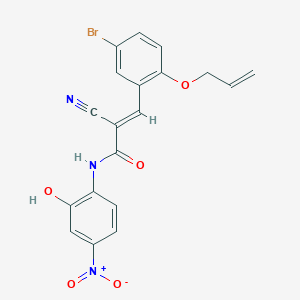

![ethyl 2-(2-(2-(3-chloro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamido)benzoate](/img/structure/B2699376.png)
![2-[4-(1,1,3,3-Tetramethyl-butyl)-phenoxy]-N-thiazol-2-yl-acetamide](/img/structure/B2699377.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2699379.png)
